molecular formula C5H4N4O B3385864 Pyrazolo[3,2-C][1,2,4]triazin-4-OL CAS No. 6726-65-4

Pyrazolo[3,2-C][1,2,4]triazin-4-OL

Cat. No.: B3385864
CAS No.: 6726-65-4
M. Wt: 136.11 g/mol
InChI Key: GLVYFVYELPFNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[3,2-C][1,2,4]triazin-4-OL is a heterocyclic compound . It has been found to exhibit diverse biological activities, including antibacterial, antimalarial, hypotensive, diuretic, hypoglycemic, antithyroid, antiparasitic, anti-inflammatory, and antiglaucomatous properties . It has also shown significant cytotoxic activity in micromolar range concentration, which could have excellent potential to be new candidate therapeutic agents in cancer chemotherapy .


Synthesis Analysis

The synthesis of this compound derivatives involves scaffold hopping and computer-aided drug design . In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Another study reported the synthesis of new pyrazolo[4,3-e]triazolo[4,5-b][1,2,4]triazine derivatives with potential antiproliferative activity .


Molecular Structure Analysis

The molecular structure of this compound is similar to the free azoles and triazines . It is a part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

This compound derivatives have shown inhibitory effects on various enzymes. For example, they have been found to inhibit TRKA , and also showed inhibitory activity against CDK2 .

Mechanism of Action

The mechanism of action of pyrazolo[3,2-C][1,2,4]triazin-4-OL derivatives involves the inhibition of various enzymes and receptors. They have been found to inhibit TRKA , CDK2 , and various other enzymes and receptors .

Future Directions

The future directions for research on pyrazolo[3,2-C][1,2,4]triazin-4-OL involve the development of new therapeutic strategies and drugs with a better pharmacological profile . The search for new lead structures involves identifying new chemical compounds that affect well-defined molecular targets . The development of effective cancer therapy is still a challenge for modern medicine .

Properties

IUPAC Name

6H-pyrazolo[5,1-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-6-8-4-1-2-7-9(4)5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVYFVYELPFNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NN=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[3,2-C][1,2,4]triazin-4-OL
Reactant of Route 2
Pyrazolo[3,2-C][1,2,4]triazin-4-OL
Reactant of Route 3
Pyrazolo[3,2-C][1,2,4]triazin-4-OL
Reactant of Route 4
Pyrazolo[3,2-C][1,2,4]triazin-4-OL
Reactant of Route 5
Pyrazolo[3,2-C][1,2,4]triazin-4-OL
Reactant of Route 6
Pyrazolo[3,2-C][1,2,4]triazin-4-OL

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